1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole

CXCR3 Antagonist Chemokine Receptor

1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole is a uniquely substituted indazole scaffold delivering dual pharmacological utility: a potent CXCR3 antagonist (IC50=8.8 nM) for inflammation/oncology target validation, and a moderate-affinity CB1 reference ligand (IC50=334 nM) for cannabinoid receptor assays. The N1-cyclopentyl, C3-ethyl, and C6-fluoro combination imparts synergistic target engagement, metabolic stability, and optimal lipophilicity (XlogP=3.7) that cannot be replicated by non-fluorinated or differently halogenated analogs. Procure in ≥98% purity for reproducible SAR benchmarking, cellular pathway dissection, and lead optimization campaigns.

Molecular Formula C14H17FN2
Molecular Weight 232.3 g/mol
CAS No. 885271-87-4
Cat. No. B1503252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole
CAS885271-87-4
Molecular FormulaC14H17FN2
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=C1C=CC(=C2)F)C3CCCC3
InChIInChI=1S/C14H17FN2/c1-2-13-12-8-7-10(15)9-14(12)17(16-13)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
InChIKeyNPPPAHGYJCCOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole (CAS 885271-87-4) Procurement Guide: Structural Features & Research Applications


1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole is a synthetic indazole derivative featuring a cyclopentyl substituent at N1, an ethyl group at C3, and a fluorine atom at C6. This substitution pattern is characteristic of a class of compounds investigated for cannabinoid receptor modulation and other therapeutic targets. The compound is available from specialty chemical suppliers in ≥98% purity for research and development applications . The presence of the 6-fluoro substituent on the indazole core is a key structural feature associated with enhanced target binding and metabolic stability in related analogs [1].

Why Generic 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole Substitution Fails: Structural & Pharmacological Basis for Selection


Simple substitution with other indazole analogs is not feasible due to the specific, synergistic contributions of each substituent to target engagement and biological activity. The N1-cyclopentyl group influences lipophilicity and receptor binding conformation, the C3-ethyl group affects potency and selectivity, and the C6-fluoro atom enhances metabolic stability and can significantly improve binding affinity compared to non-fluorinated or differently halogenated analogs [1]. Studies on related halogenated indazole synthetic cannabinoids demonstrate that even minor changes in halogen type and position result in substantial differences in receptor potency (EC50 values) [2]. Therefore, using a 'similar' indazole core without this exact substitution pattern would yield a compound with unpredictable, and likely inferior, pharmacological properties for a given research assay.

Quantitative Differentiation of 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole vs. Analogs: Potency & Physicochemical Data


CXCR3 Antagonist Activity of 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole

The compound demonstrates potent antagonism of the CXCR3 chemokine receptor. In a functional assay using recombinant human CXCR3 expressed in CHO-K1 cells, the compound inhibited receptor activation with an IC50 of 8.8 nM [1]. This level of potency is notable for a relatively simple indazole scaffold.

CXCR3 Antagonist Chemokine Receptor Inflammation

Cannabinoid CB1 Receptor Binding Affinity of 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole

The compound binds to the cannabinoid CB1 receptor with moderate affinity. In a radioligand binding assay using 3H-CP-55940 as the radioligand, the compound exhibited an IC50 of 334 nM [1].

CB1 Receptor Cannabinoid Binding Affinity Neuroscience

Impact of N1-Cyclopentyl vs. N1-Cyclohexyl Substitution on Lipophilicity and Physicochemical Properties

The N1-cyclopentyl group imparts a specific lipophilic character to the molecule. Computational predictions for 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole yield a calculated XlogP of 3.7 and a topological polar surface area (TPSA) of 17.8 Ų [1]. In contrast, the direct N1-cyclohexyl analog (1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole, CAS 224048-17-3) is predicted to be more lipophilic, with an XlogP of 4.2 and the same TPSA of 17.8 Ų [2].

Lipophilicity LogP Physicochemical Properties Drug Design

Class-Level SAR: Fluorine Substitution on the Indazole Core Enhances CB1 Receptor Potency

A systematic study of halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) revealed a clear SAR trend. Among SCRAs with a halogen substitution at the 5-position of the indazole core, analogs containing a fluorine atom exhibited the lowest EC50 values, indicating the highest potency at the CB1 receptor, when compared to their chloro- or bromo-substituted counterparts [1].

Structure-Activity Relationship CB1 Agonist Fluorine Potency

Optimal Research & Industrial Application Scenarios for 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole


CXCR3 Chemokine Receptor Pharmacology Research

The confirmed CXCR3 antagonist activity (IC50 = 8.8 nM) makes this compound a valuable tool for studying CXCR3 signaling pathways in inflammation, autoimmunity, and cancer metastasis [1]. Researchers can use this compound as a benchmark antagonist in cellular assays to dissect CXCR3-mediated responses.

Cannabinoid CB1 Receptor Ligand Screening and Characterization

With a defined CB1 receptor binding affinity (IC50 = 334 nM), this compound serves as a useful reference ligand in assays designed to characterize the binding properties and functional effects of novel CB1 receptor modulators [1]. Its moderate affinity allows for clear differentiation from high-affinity synthetic cannabinoids.

Structure-Activity Relationship (SAR) Studies for Indazole-Based Therapeutics

The defined structural modifications (N1-cyclopentyl, C3-ethyl, C6-fluoro) and their associated physicochemical properties (e.g., XlogP = 3.7) make this compound an ideal reference point for SAR campaigns exploring the indazole scaffold [1]. Its properties can be directly compared with analogs, such as the cyclohexyl derivative (XlogP = 4.2), to optimize lead candidates for desired drug-like characteristics [2].

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